2'-iso-Propoxy-2-methylpropiophenone

Catalog No.
S8218803
CAS No.
M.F
C13H18O2
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-iso-Propoxy-2-methylpropiophenone

Product Name

2'-iso-Propoxy-2-methylpropiophenone

IUPAC Name

2-methyl-1-(2-propan-2-yloxyphenyl)propan-1-one

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C13H18O2/c1-9(2)13(14)11-7-5-6-8-12(11)15-10(3)4/h5-10H,1-4H3

InChI Key

FWZAGKNMGDPYEM-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C1=CC=CC=C1OC(C)C

Canonical SMILES

CC(C)C(=O)C1=CC=CC=C1OC(C)C

2'-iso-Propoxy-2-methylpropiophenone is an organic compound classified as an aromatic ketone. Its structure features a propiophenone backbone with an iso-propoxy group and a methyl group attached to the second carbon of the aromatic ring. This compound is notable for its unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. The molecular formula for 2'-iso-Propoxy-2-methylpropiophenone is C13H18O2, and it is commonly used in various industrial and research applications.

  • Oxidation: This compound can be oxidized to form carboxylic acids or ketones using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The ketone functionality can be reduced to yield secondary alcohols, employing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The aromatic ring can undergo reactions such as nitration or halogenation, facilitated by reagents like nitric acid or bromine.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic medium.
  • Reduction: Sodium borohydride in methanol or ethanol.
  • Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

  • From Oxidation: 2'-iso-Propoxy-2-methylbenzoic acid.
  • From Reduction: 2'-iso-Propoxy-2-methylpropiophenol.
  • From Substitution: 4-bromo-2'-iso-Propoxy-2-methylpropiophenone.

The synthesis of 2'-iso-Propoxy-2-methylpropiophenone typically involves the alkylation of 2-methylpropiophenone with iso-propyl bromide in the presence of a base such as potassium carbonate. This reaction is usually conducted in organic solvents like acetone or dimethylformamide under reflux conditions. After the reaction, purification methods such as recrystallization or column chromatography are employed to isolate the product.

Industrial Production Methods

For large-scale production, continuous flow reactors may be utilized to ensure consistent quality and yield. Automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

2'-iso-Propoxy-2-methylpropiophenone has diverse applications across various fields:

  • Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: Investigated for potential biological activities and enzyme interactions.
  • Medicine: Explored for use in pharmaceutical development.
  • Industry: Utilized in producing specialty chemicals and materials.

The interaction studies of 2'-iso-Propoxy-2-methylpropiophenone focus on its mechanisms of action at the molecular level. The compound may act as either an inhibitor or activator depending on its target, which could include enzymes or receptors involved in metabolic pathways. Understanding these interactions is crucial for elucidating its potential therapeutic applications.

Several compounds share structural similarities with 2'-iso-Propoxy-2-methylpropiophenone:

Compound NameStructure Description
2-Hydroxy-2-methylpropiophenoneContains a hydroxyl group instead of an iso-propoxy group.
2-Methoxy-2-methylpropiophenoneFeatures a methoxy group, affecting its solubility and reactivity.
2-Ethoxy-2-methylpropiophenoneContains an ethoxy group, influencing steric properties differently than iso-propoxy.

Uniqueness

The uniqueness of 2'-iso-Propoxy-2-methylpropiophenone lies in the iso-propoxy substituent, which imparts distinct steric hindrance and electronic characteristics compared to similar compounds. These features can significantly influence its reactivity, making it valuable for specific applications that require tailored chemical properties.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

206.130679813 g/mol

Monoisotopic Mass

206.130679813 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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